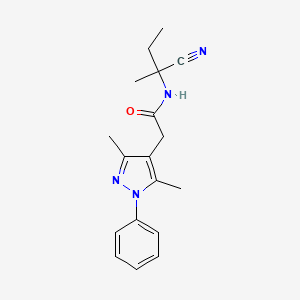

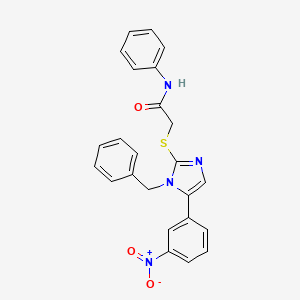

![molecular formula C20H15FN6O2 B3017682 N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1286718-89-5](/img/structure/B3017682.png)

N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-(pyridin-3-yl)pyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide is a complex organic molecule that appears to be related to a class of compounds with potential herbicidal activity. Although the specific compound is not directly mentioned in the provided papers, the structure suggests it could be a derivative of pyrimidopyrimidine with a fluorinated phenyl group and a pyridyl substituent, which are common in the synthesis of compounds with biological activity.

Synthesis Analysis

The synthesis of related fluorinated acetamide derivatives often involves starting materials such as fluorinated anilines and fluorinated enoates. For example, the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides utilized 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate . This suggests that the synthesis of this compound might also involve similar fluorinated starting materials and a multi-step process including cyclization to form the pyrimidopyrimidine core.

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like 1H NMR, IR, mass spectrometry, and elemental analysis . These methods provide detailed information about the molecular framework, functional groups, and the presence of specific atoms like fluorine within the molecule.

Chemical Reactions Analysis

Fluorinated acetamides can participate in various chemical reactions due to the presence of reactive functional groups. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] has been shown to be a selective electrophilic fluorinating agent, capable of introducing fluorine atoms into other molecules under mild conditions . This reactivity could be relevant for the compound , as the fluorine atoms might influence its chemical behavior and interactions with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated acetamides are influenced by the presence of fluorine atoms, which can affect the compound's polarity, boiling point, and solubility. The herbicidal activity of such compounds is often evaluated in greenhouse bioassays, and their effectiveness can vary depending on the structure and the presence of specific substituents . The compound , with its pyrimidopyrimidine core and fluorinated substituents, would likely exhibit unique properties that could be explored for potential applications in herbicide development.

Wissenschaftliche Forschungsanwendungen

Radioligand Development for Imaging

A series of compounds, including closely related structures to the compound of interest, have been synthesized for potential use as selective ligands of various proteins, such as the translocator protein (18 kDa). These compounds are explored for in vivo imaging using techniques like positron emission tomography (PET), highlighting their applications in diagnosing and monitoring neuroinflammatory processes and neurodegenerative disorders (Dollé et al., 2008), (Damont et al., 2015).

Antibacterial and Antitumor Activities

Investigations into compounds with similar frameworks have demonstrated significant antitumor activity and potential as antibacterial agents. These studies provide a basis for further exploration of the compound for similar applications, potentially offering new avenues for the treatment of cancer and infectious diseases (Zhou et al., 2008), (Schroeder et al., 2009).

Novel Ligands for Cancer Imaging

Focused library synthesis and structure-activity relationship development of related pyrazolopyrimidines have led to the discovery of novel ligands for the translocator protein (TSPO), which are used in PET imaging for cancer. This suggests the potential application of the compound for similar imaging purposes, aiding in the detection and monitoring of cancer (Tang et al., 2013).

Enzyme Inhibition for Therapeutic Applications

The compound's structural analogs have shown to be potent inhibitors of enzymes like thymidylate synthase and dihydrofolate reductase, indicating its potential utility in the development of antitumor agents. This dual inhibitory activity suggests a promising approach to cancer therapy, where the compound could be explored for its efficacy in inhibiting key enzymes involved in tumor growth and survival (Gangjee et al., 2000).

Eigenschaften

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(5-oxo-2-pyridin-3-ylpyrimido[4,5-d]pyrimidin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN6O2/c1-12-4-5-14(7-16(12)21)25-17(28)10-27-11-24-19-15(20(27)29)9-23-18(26-19)13-3-2-6-22-8-13/h2-9,11H,10H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEKDDMLMRNSRBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=NC(=NC=C3C2=O)C4=CN=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

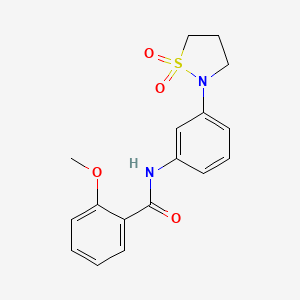

![2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester](/img/structure/B3017601.png)

![5-Chloro-3-methylbenzo[b]thiophene-2-carbaldehyde](/img/structure/B3017605.png)

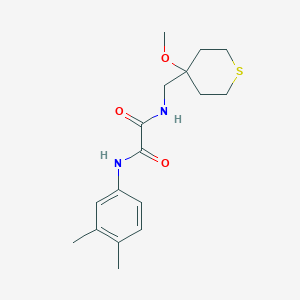

![2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B3017607.png)

![1,4-Dihydropyrido[3,4-b]pyrazine](/img/structure/B3017608.png)

![2-[1-(4-Fluorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B3017612.png)

![1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea](/img/structure/B3017617.png)

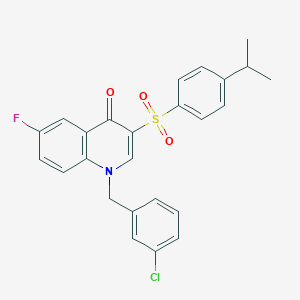

![1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B3017619.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)